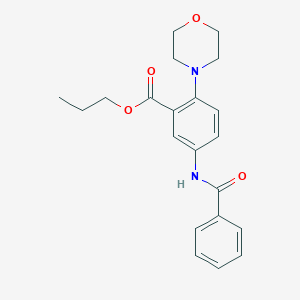
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate, also known as PBMB, is a chemical compound that has been widely used in scientific research applications. PBMB is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is not fully understood, but it is believed to work through multiple pathways. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases, which are involved in cancer growth and inflammation. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to modulate various signaling pathways, including the NF-kB and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. In cancer cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate induces apoptosis, inhibits cell migration and invasion, and disrupts the microtubule network. In inflammatory cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate inhibits the production of inflammatory cytokines and reduces oxidative stress. In neuronal cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate inhibits the aggregation of amyloid-beta peptides and protects dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is its versatility in scientific research applications. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to have promising results in various areas of research, including cancer, inflammation, and neurological disorders. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
However, there are also some limitations to working with Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate. One limitation is its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully known.
Direcciones Futuras
There are several future directions for research on Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate. One area of research is to further investigate its potential use in cancer treatment. Specifically, researchers could explore the use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Another area of research is to investigate the potential use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, researchers could explore the use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in other areas of research, such as immunology and infectious diseases.
Conclusion:
In conclusion, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is a versatile chemical compound that has shown promising results in various scientific research applications. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been extensively studied in the areas of cancer, inflammation, and neurological disorders, and has been shown to have multiple mechanisms of action. While there are some limitations to working with Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate, its potential use in clinical settings warrants further investigation.
Métodos De Síntesis
The synthesis of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with propionyl chloride and benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified through recrystallization. The yield of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is typically around 70-80%.
Aplicaciones Científicas De Investigación
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been extensively studied in various scientific research applications. One of the most promising areas of research is cancer treatment. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Another area of research where Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has shown promising results is in the treatment of inflammation. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the inflammatory response. By inhibiting the production of these cytokines, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate can reduce inflammation and associated symptoms.
Finally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to protect dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
Propiedades
Fórmula molecular |
C21H24N2O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
propyl 5-benzamido-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-2-12-27-21(25)18-15-17(22-20(24)16-6-4-3-5-7-16)8-9-19(18)23-10-13-26-14-11-23/h3-9,15H,2,10-14H2,1H3,(H,22,24) |
Clave InChI |
DCBQBEMWGCZTRL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250833.png)
![Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250834.png)
![Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B250835.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250836.png)
![N-[6-(2-furoylamino)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B250839.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B250840.png)

![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B250844.png)
![Methyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250847.png)
![Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250848.png)
![Propyl 2-(4-morpholinyl)-5-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250849.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250850.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B250853.png)
![Methyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250856.png)